1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
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Overview
Description
1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)methylpiperazine with naphthalen-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and allergies.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at various receptor sites, including serotonin and dopamine receptors. It can modulate neurotransmitter release and uptake, leading to its potential therapeutic effects in neurological disorders. Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A related compound with similar structural features but lacking the naphthalen-1-ylmethyl group.
1-(4-Chlorophenyl)piperazine: Another similar compound with a different substitution pattern on the phenyl ring.
1-(2-Chlorophenyl)piperazine: A compound with the chlorine atom in a different position on the phenyl ring.
Uniqueness
1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both the 3-chlorophenylmethyl and naphthalen-1-ylmethyl groups. This unique combination of substituents may confer distinct biological activities and chemical properties compared to other piperazine derivatives. The compound’s structure allows for potential interactions with multiple molecular targets, making it a versatile candidate for various scientific research applications .
Properties
Molecular Formula |
C22H23ClN2 |
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Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H23ClN2/c23-21-9-3-5-18(15-21)16-24-11-13-25(14-12-24)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2 |
InChI Key |
HWDKFWWDICLQDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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